2-(3-Methyl-1h-pyrazol-1-yl)ethanol
Overview
Description
2-(3-Methyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It features a pyrazole ring substituted with a methyl group at the 3-position and an ethanol group at the 1-position
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole-bearing compounds are known to have significant impacts on various biological processes .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-based compounds, like 2-(3-Methyl-1h-pyrazol-1-yl)ethanol, can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property may influence its role in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Pyrazole-based compounds have been shown to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Mechanism
It is known that pyrazole-based compounds can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product . Another approach involves the use of 3-methyl-1H-pyrazole and ethylene glycol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products
Oxidation: 2-(3-Methyl-1H-pyrazol-1-yl)acetaldehyde or 2-(3-Methyl-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(3-Methyl-1H-pyrazol-1-yl)ethane.
Substitution: 2-(3-Methyl-1H-pyrazol-1-yl)ethyl chloride or 2-(3-Methyl-1H-pyrazol-1-yl)ethylamine.
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 2-(1H-Pyrrol-1-yl)ethanol
- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Uniqueness
2-(3-Methyl-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-2-3-8(7-6)4-5-9/h2-3,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMLNIISNFEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599135 | |
Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35000-51-2 | |
Record name | 3-Methyl-1H-pyrazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35000-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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